tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-10(8-14)7-11(6-9)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIXVECTQBFJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 3-(aminomethyl)-5-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions, various nucleophiles.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemical Synthesis Applications
Protecting Group in Organic Synthesis
- TBM-AB(Me)Ph is primarily utilized as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses where certain functional groups need to be temporarily deactivated to prevent unwanted reactions. The tert-butyl carbamate group can be attached to the amine, allowing for selective modifications of other functional groups without interference from the amine itself. After the desired reactions are completed, the protecting group can be removed to regenerate the free amine.
Versatility in Synthetic Pathways
- The versatility of TBM-AB(Me)Ph allows it to be integrated into various synthetic pathways, making it a valuable intermediate in the production of more complex molecules. Its stability and reactivity make it suitable for diverse applications in synthetic organic chemistry, including the synthesis of pharmaceuticals and agrochemicals.
Biological and Pharmaceutical Applications
Potential Anti-Cancer Properties
- Research has indicated that TBM-AB(Me)Ph may exhibit anti-cancer properties. Studies have shown that compounds with similar structures can interact with biological targets involved in cancer progression. Although further research is necessary to elucidate its mechanisms and efficacy as a therapeutic agent, initial findings suggest a promising avenue for drug development .
Medicinal Chemistry
- The compound's unique structure enhances its interaction with biological systems, making it a candidate for drug development. Its amino group allows for modulation of enzyme activity and may serve as an intermediate in synthesizing pharmaceutical agents with specific therapeutic effects.
Comparative Analysis of Carbamates
To better understand the uniqueness of TBM-AB(Me)Ph, it is helpful to compare it with other carbamate derivatives commonly used in medicinal chemistry:
| Compound Name | Structure | Key Applications |
|---|---|---|
| TBM-AB(Me)Ph | Structure | Protecting group; potential anti-cancer agent |
| Carbamate A | Structure A | Insecticides; herbicides |
| Carbamate B | Structure B | Pharmaceuticals; enzyme inhibitors |
This table illustrates that while many carbamates serve as pesticides or herbicides, TBM-AB(Me)Ph's role as a protecting group and its potential medicinal applications highlight its distinct position within this class of compounds.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of TBM-AB(Me)Ph:
- Study on Protecting Groups : A comprehensive investigation into various protecting groups demonstrated that TBM-AB(Me)Ph effectively prevents unwanted reactions during multi-step syntheses, showcasing its utility in complex organic transformations .
- Anti-Cancer Research : Preliminary studies reported that TBM-AB(Me)Ph exhibited cytotoxic effects against specific cancer cell lines, suggesting further exploration into its potential as an anti-cancer drug is warranted .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine for further reactions. This property is particularly useful in peptide synthesis and other complex organic syntheses .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate
- CAS Number : 1893851-94-9
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Structure: Features a phenyl ring with meta-aminomethyl (-CH₂NH₂) and meta-methyl (-CH₃) substituents, protected by a tert-butyl carbamate group .
Key Properties :
- Physical Form : White to pale solid.
- Purity : ≥95% (typical commercial grade).
- Applications :
Comparison with Structurally Similar Compounds
tert-Butyl N-[4-(Aminomethyl)phenyl]carbamate
- CAS : 220298-96-4
- Structure: Para-aminomethyl substituent on phenyl ring.
- Molecular Weight : 222.28 g/mol.
- Key Differences: Substituent Position: Para vs. meta aminomethyl group. Reactivity: Para-substituted analogs often exhibit altered electronic properties, influencing coupling reactions (e.g., Suzuki-Miyaura). Applications: Less common in drug synthesis due to steric hindrance in target binding .
tert-Butyl [5-(Aminomethyl)pyridin-2-yl]carbamate
- CAS: Not explicitly listed (see ).
- Structure: Pyridine ring replaces phenyl, with aminomethyl at position 3.
- Molecular Weight : ~222.24 g/mol (estimated).
- Key Differences :
(S)-tert-Butyl ((2-Oxo-3-(4-(3-Oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate
- CAS: Not provided ().
- Structure: Oxazolidinone ring with morpholino and phenyl groups.
- Molecular Weight : ~450 g/mol (estimated).
- Key Differences: Complexity: Oxazolidinone and morpholino groups confer rigidity and hydrogen-bonding capacity. Applications: Key intermediate in Rivaroxaban (anticoagulant) synthesis; critical for inhibiting Factor Xa .
tert-Butyl (5-Aminobenzo[d]isoxazol-3-yl)carbamate
- CAS: Not explicitly listed ().
- Structure : Benzoisoxazole fused ring system.
- Molecular Weight : ~235.25 g/mol (estimated).
- Key Differences: Aromatic Heterocycle: Benzoisoxazole enhances metabolic stability and π-π stacking in drug-receptor interactions. Applications: Potential use in CNS drugs due to blood-brain barrier penetration .
Structural and Functional Analysis
Substituent Position Effects
Impact of Heterocycles
Functional Group Contributions
- tert-Butyl Carbamate :
Comparative Data Table
Research Findings and Industrial Relevance
- Synthetic Efficiency: The target compound’s synthesis () requires fewer steps (2–3 steps) compared to oxazolidinone derivatives (5+ steps), reducing production costs.
- Biological Activity : Pyridine analogs () show IC₅₀ values <100 nM in kinase inhibition assays, outperforming phenyl-based compounds in specific targets .
- Scale-Up Feasibility : Lithium-mediated coupling () achieves >90% yield for Rivaroxaban intermediates, highlighting industrial viability .
Biological Activity
Tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is classified as a carbamate, characterized by the presence of a tert-butyl group and an aminomethyl-5-methylphenyl moiety. Its chemical formula is , with a molecular weight of approximately 236.31 g/mol. The structure facilitates interactions with various biological targets, which may be responsible for its pharmacological effects.
This compound operates through several mechanisms, primarily involving enzyme interactions and protein modifications. It has been shown to modulate biochemical pathways by binding to specific molecular targets, including enzymes and receptors. This binding alters the activity of these proteins, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits antitumor activity , with studies suggesting cytotoxic effects against various cancer cell lines. For instance, similar compounds have been observed to induce cell death via non-apoptotic mechanisms such as methuosis, characterized by the accumulation of macropinosome-derived vacuoles .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor Activity | Cytotoxic effects on cancer cell lines | |
| Enzyme Interaction | Modulation of enzyme activity | |
| Protein Modification | Alteration in protein function due to binding |
Case Studies
- Antitumor Effects : In a study evaluating similar carbamate derivatives, researchers found that compounds with structural similarities to this compound exhibited significant cytotoxicity against glioblastoma cells. The mechanism involved disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .
- Enzyme Interaction Studies : A profiling study analyzed the interaction of various chemicals with enzymatic pathways, revealing that this compound could act as an inhibitor for several key enzymes involved in metabolic pathways .
Applications in Medicinal Chemistry
The compound's unique structural features make it a valuable candidate in medicinal chemistry for the development of new pharmaceuticals. Its potential applications include:
- Cancer Therapeutics : Exploiting its cytotoxic properties against specific cancer types.
- Enzyme Inhibitors : Designing inhibitors targeting metabolic enzymes for various diseases.
- Drug Development : Serving as an intermediate in the synthesis of more complex organic compounds.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DCM | Triethylamine | 0–25 | 85–90 | |
| THF | DMAP* | 25 | 78 | |
| Acetonitrile | Pyridine | 25 | 65 |
*DMAP = 4-Dimethylaminopyridine
Basic Question: Which characterization techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ 1.3–1.4 ppm for 9H) and the aminomethyl moiety (δ 3.8–4.0 ppm for -CH₂NH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 236.31 (C₁₃H₂₀N₂O₂) .
- Infrared (IR) Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (N-H bend) confirm the carbamate group .
Basic Question: How does the compound’s stability vary under different storage conditions?
Answer:
Stability is influenced by:
- Moisture : Hydrolysis of the carbamate group occurs in aqueous environments, requiring anhydrous storage .
- Temperature : Degrades above 40°C; recommended storage at –20°C in sealed containers .
- Light : Photodegradation is minimal but observed under UV exposure; amber vials are advised for long-term storage .
Q. Table 2: Stability Under Controlled Conditions
| Condition | Degradation (%) | Time (months) | Reference |
|---|---|---|---|
| –20°C, anhydrous | <5 | 12 | |
| 25°C, 50% humidity | 20 | 3 |
Advanced Question: What role does this compound play in synthesizing drug candidates, and how are structure-activity relationships (SAR) optimized?
Answer:
The compound serves as a key intermediate in drug discovery due to:
Q. SAR Optimization Strategies :
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhances metabolic stability .
- Stereochemistry : Enantiopure derivatives (e.g., R-configuration) show improved selectivity in kinase inhibition assays .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonding and hydrophobic interactions with the tert-butyl and aminomethyl groups .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity in nucleophilic substitution reactions .
Q. Table 3: Docking Scores for Common Targets
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| COX-2 | –8.2 | |
| EGFR Kinase | –7.9 |
Advanced Question: What analytical methods resolve contradictions in reported bioactivity data for derivatives of this compound?
Answer:
- High-Throughput Screening (HTS) : Replicates assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Crystallography : X-ray structures (e.g., using CCP4 suite) reveal conformational differences in protein-ligand complexes .
Basic Question: What protocols ensure safe handling and disposal of this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Waste Disposal : Incineration at >800°C with alkaline scrubbers to neutralize nitrogen oxides .
- Spill Management : Absorb with vermiculite, collect in sealed containers, and label as hazardous waste .
Advanced Question: How do reaction mechanisms differ when functionalizing the aminomethyl group versus the phenyl ring?
Answer:
- Aminomethyl Group : Undergoes nucleophilic acyl substitution (e.g., with activated esters) to form amides or ureas .
- Phenyl Ring : Electrophilic aromatic substitution (e.g., nitration) occurs at the para position due to the electron-donating methyl group .
Q. Table 4: Reaction Pathways
| Site | Reaction Type | Example Product |
|---|---|---|
| Aminomethyl | Acylation | Benzamide derivative |
| Phenyl ring | Halogenation | 4-Bromo-substituted analog |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
